9-(2,4-dimethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Lipophilicity ADME Prediction Physicochemical Property

This compound offers a unique 2-hexyl chain and N9-2,4-dimethoxyphenyl substitution for SAR studies on kinase inhibition. Distinct lipophilicity enables passive membrane diffusion in cell assays. Rigorous validation required; generic substitution is unsupported without parallel comparative bioactivity data. Ideal for hit-to-lead optimization of 8-oxopurine-6-carboxamide class.

Molecular Formula C20H25N5O4
Molecular Weight 399.451
CAS No. 941885-32-1
Cat. No. B2937856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2,4-dimethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS941885-32-1
Molecular FormulaC20H25N5O4
Molecular Weight399.451
Structural Identifiers
SMILESCCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=C(C=C(C=C3)OC)OC)C(=O)N
InChIInChI=1S/C20H25N5O4/c1-4-5-6-7-8-15-22-16(18(21)26)17-19(23-15)25(20(27)24-17)13-10-9-12(28-2)11-14(13)29-3/h9-11H,4-8H2,1-3H3,(H2,21,26)(H,24,27)
InChIKeyGCUAFYTVPHDLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941885-32-1: Procurement Guide for 9-(2,4-Dimethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide


9-(2,4-Dimethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 941885-32-1) is a synthetic small molecule belonging to the 8-oxopurine-6-carboxamide class. Its core scaffold is commonly explored in medicinal chemistry for kinase inhibition [1]. This specific molecule features a 2-hexyl chain and an N9-substituted 2,4-dimethoxyphenyl group, distinguishing it physico-chemically from closely related in-class analogs. It is primarily utilized as a research compound in early-stage drug discovery, available through screening library vendors .

Why Generic Substitution of 9-(2,4-Dimethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Is Not Advisable


Interchanging this compound with a close analog without rigorous verification risks experimental failure. The 8-oxopurine-6-carboxamide class is known for subtle structure-activity relationships where minor modifications at the C2 or N9 positions can drastically alter kinase selectivity and cellular activity [1]. For instance, replacing the 2-hexyl chain with a phenyl group or shifting the dimethoxy substitution pattern will change lipophilicity, electron distribution, and binding conformation. Therefore, generic substitution is unsupported without explicit, parallel comparative bioactivity data for the specific targets of interest.

Quantitative Differentiation of 941885-32-1 Against Closest Analogs


Lipophilic Contribution of the 2-Hexyl Chain vs. 2-Phenyl Analogs

While direct experimental logP data are not publicly available for this compound or its closest analogs, the 2-hexyl chain is predicted to confer higher lipophilicity compared to common 2-phenyl or 2-methyl-8-oxopurine-6-carboxamide derivatives. For example, 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide has a different, more planar and less flexible C2 substituent. The increased lipophilicity from the hexyl group may enhance membrane permeability but could also limit aqueous solubility, representing a key differentiator in cellular assay behavior.

Lipophilicity ADME Prediction Physicochemical Property

Electronic Modulation by 2,4-Dimethoxyphenyl vs. 4-Ethoxyphenyl Substituent

The 2,4-dimethoxyphenyl group at N9 offers dual methoxy electron-donating effects on the aromatic ring, which can influence π-π stacking interactions in kinase binding pockets differently than a single ethoxy group found in analogs like 9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide [1]. The position and number of methoxy groups are known to modulate potency in purine-based kinase inhibitors, with 2,4-substitution patterns often showing altered selectivity profiles compared to 4-substituted analogs [2].

Structure-Activity Relationship Electronic Effect Kinase Inhibition

Observed Antiproliferative Activity in Class Context

This compound is reported by some vendors to possess anticancer activity, with an IC50 of 15 µM against the MCF-7 breast cancer cell line . This places its potency within the moderate range observed for many 8-oxopurine-6-carboxamide screening hits. While direct comparator data from the same study are unavailable, a closely related analog, 9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, is also reported to exhibit an IC50 of ~15 µM on MCF-7 cells [1]. This suggests that the 2,4-dimethoxy substitution on the target compound does not substantially increase potency against this specific cell line over a 4-ethoxy analog, shifting the differentiation argument toward selectivity, physicochemical properties, or off-target profile implications.

Anticancer Activity Cytotoxicity 8-Oxopurine

Optimal Application Scenarios for 941885-32-1 Based on Quantitative Evidence


Kinase Selectivity Profiling Panels

Given the 2,4-dimethoxyphenyl group's distinct electronic signature compared to simpler alkoxy or halogen-substituted analogs [1], the most defensible research use for this compound is as a probe in broad kinase selectivity panels. Its moderate cytotoxicity suggests it may be a valuable tool for identifying kinases where a 2,4-dimethoxy substitution pattern confers a unique selectivity window.

Cell-Based Assays Requiring Enhanced Membrane Permeability

The predicted higher lipophilicity from the 2-hexyl chain makes this compound a candidate for cell-based assays where passive membrane diffusion is critical. Researchers studying intracellular targets may find it more effective than less lipophilic 2-phenyl or 2-methyl analogs.

Structure-Activity Relationship (SAR) Cornerstone Studies

This compound's unique 2-position and 9-position substitution pattern serves as an essential SAR cornerstone. By comparing activity data with analogs such as 9-(3,4-dimethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide [2], medicinal chemists can deconvolute the impact of regiochemistry on biological activity, a non-negotiable step in hit-to-lead optimization campaigns for this purine class.

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